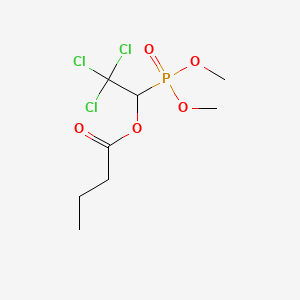

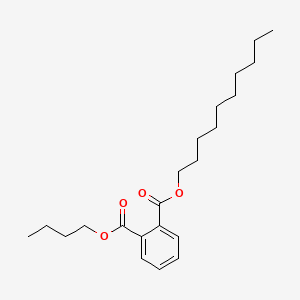

![molecular formula C18H29N3O6 B1668190 N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline CAS No. 134448-10-5](/img/structure/B1668190.png)

N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline

Descripción general

Descripción

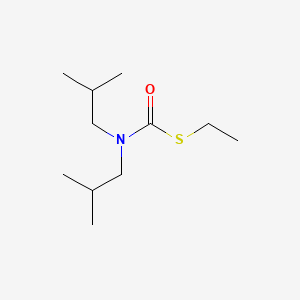

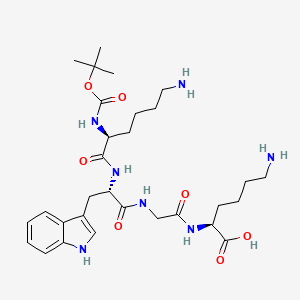

“N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline” is a small molecule that falls under the category of peptides . It is an experimental compound with the chemical formula C25H35N3O6 .

Molecular Structure Analysis

The molecular structure of this compound includes an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom . The compound also contains isoleucine and proline residues, which are amino acids .Physical And Chemical Properties Analysis

The compound has an average molecular weight of 473.5619 and a monoisotopic weight of 473.252585867 . Unfortunately, other physical and chemical properties like solubility, melting point, and boiling point are not available .Aplicaciones Científicas De Investigación

Protease Inhibitor

CA-074 is primarily used for Protease Inhibitors applications . It modulates the biological activity of cathepsin B .

Cathepsin B Inhibitor

CA-074 is a potent and selective inhibitor of cathepsin B . It is useful to study the biological function of cathepsin B in vivo .

Cathepsin L Inhibitor

Studies show that CA-074 can also inhibit cathepsin L under reducing conditions .

Neurotoxicity Prevention

CA-074 has been found to eliminate the neurotoxic effects caused by the activation of BV2 cells by Abeta42 .

TPA Cell Inhibition

When used in conjunction with the cathepsin B inhibitor CA-074 or Z-FA-FMK, it can inhibit the cell inhibitory effect of TPA and the activation of uPA precursor .

Ischemia-Induced Neuronal Death Reduction

CA-074 reduces ischemia-induced neuronal death . This makes it a potential therapeutic agent for conditions related to ischemia.

Mecanismo De Acción

Target of Action

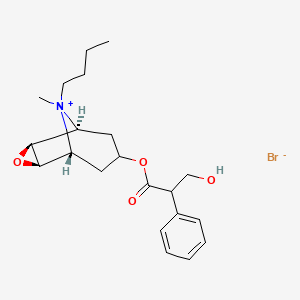

CA-074, also known as N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline, is a potent inhibitor of cathepsin B . Cathepsin B is a well-characterized lysosomal cysteine protease present in all mammalian cells . It plays a crucial role in intracellular protein degradation/turnover, antigen presentation/processing, pro-enzyme activation, hormone maturation, and epidermal homeostasis .

Mode of Action

CA-074 interacts with cathepsin B and inhibits its activity. It is a synthetic analogue of E-64, a natural peptidyl epoxide that irreversibly inhibits most known lysosomal cysteine proteinases . CA-074 can be used to selectively inhibit cathepsin B within living cells . It has been found that ca-074 also inactivates cathepsin l in the presence of the thiol reagents dithiothreitol and glutathione .

Biochemical Pathways

The inhibition of cathepsin B by CA-074 affects various biochemical pathways. As cathepsin B is involved in protein degradation and turnover, its inhibition can impact these processes. Furthermore, cathepsin B plays a role in antigen presentation and processing, so its inhibition could potentially affect immune responses .

Pharmacokinetics

It is known that ca-074 methyl ester (ca-074me), a cell-permeable derivative of ca-074, is converted by cellular esterases to ca-074 . This suggests that CA-074 may have similar pharmacokinetic properties to CA-074Me.

Result of Action

The inhibition of cathepsin B by CA-074 can have various effects at the molecular and cellular levels. For instance, it can affect protein degradation and turnover, antigen presentation and processing, and hormone maturation . In addition, CA-074 treatment significantly decreased metastasis to lung and bone in a study involving 4T1.2 tumor-bearing mice .

Action Environment

The action of CA-074 can be influenced by environmental factors. For example, it has been demonstrated that CA-074 also inactivates cathepsin L in the presence of the thiol reagents dithiothreitol and glutathione . This suggests that the reducing environment within cells can influence the action of CA-074.

Propiedades

IUPAC Name |

(2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZGJKSEBRELAS-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cathepsin B Inhibitor III | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.